3,4-dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 3,4-dimethoxy-substituted benzene ring linked via a sulfonamide group to a pyridine-methyl moiety bearing a thiophen-3-yl substituent.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-23-17-4-3-15(10-18(17)24-2)26(21,22)20-11-13-5-7-19-16(9-13)14-6-8-25-12-14/h3-10,12,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCKAWKGOMMAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the benzenesulfonamide core: This can be achieved by reacting 3,4-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the pyridine and thiophene groups: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the pyridine and thiophene moieties to the benzenesulfonamide core.
Final modifications: Additional functional groups can be introduced through various organic reactions, such as alkylation or acylation, to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit promising anticancer properties. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival. For instance, compounds similar to 3,4-dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide have been shown to inhibit the Murine Double Minute 2 (MDM2) protein, leading to enhanced p53 activity and apoptosis in cancer cells .
Case Study: MDM2 Inhibition
A study demonstrated that derivatives of benzenesulfonamides can effectively inhibit MDM2 with nanomolar IC50 values. This suggests that 3,4-dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide could serve as a lead compound for developing new cancer therapeutics .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory potential. Similar sulfonamides have been evaluated as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .
Enzyme Inhibition Data
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophenes and their derivatives. The unique structure of 3,4-dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide may enhance its effectiveness against various pathogens.
Antimicrobial Evaluation
In vitro studies have shown that compounds with similar structures can suppress microbial biofilm formation and exhibit significant activity against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings suggest that the compound could be developed further as an antimicrobial agent .
Summary of Applications
The applications of 3,4-dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide can be summarized as follows:
- Anticancer Therapeutics : Potential as an MDM2 inhibitor leading to p53 activation.
- Enzyme Inhibitors : Effective against α-glucosidase and acetylcholinesterase.
- Antimicrobial Agents : Activity against pathogenic bacteria and suppression of biofilm formation.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzenesulfonamide Derivatives
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxy groups enhance electron density on the benzene ring compared to methyl or fluoro substituents in analogs (e.g., compounds from ). This may influence solubility or binding interactions in biological systems.
- Heterocyclic Diversity : The pyridine-thiophene combination in the target contrasts with chromenyl or pyrazolo-pyrimidine systems in analogs (e.g., ), which are often associated with kinase inhibition or antiviral activity .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Molecular Weight : The target compound’s molecular weight (~400 g/mol) aligns with drug-like properties, similar to compound 5k (~450 g/mol) .
- Biological Activity: Analogs with chromenone or pyrazolo-pyrimidine scaffolds (e.g., ) exhibit antiviral or kinase-modulating effects, suggesting the target’s pyridine-thiophene system could be explored for similar applications.
Biological Activity
3,4-Dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide, with a CAS number of 2034301-20-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 390.5 g/mol. The structure includes a benzenesulfonamide moiety linked to a pyridine and thiophene group, which are known to enhance biological activity through various pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S₂ |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 2034301-20-5 |
The biological activity of 3,4-dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For example, studies indicate that it may inhibit tyrosinase activity, which is crucial in melanin synthesis and has implications for treating hyperpigmentation disorders .
- Antimicrobial Activity : Preliminary research has indicated that this compound exhibits antimicrobial properties against specific bacterial strains. Its sulfonamide group is particularly effective in disrupting bacterial folate synthesis .
- Cytotoxic Effects : In vitro studies have demonstrated that the compound can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis pathways activated by the compound's interaction with cellular targets .
Tyrosinase Inhibition
In a study assessing the inhibitory effects on mushroom tyrosinase, the compound exhibited significant activity with an IC50 value that suggests strong potential for treating conditions related to excessive melanin production. The IC50 values were compared with known inhibitors like kojic acid, where the tested compound showed superior efficacy .
Antimicrobial Activity
Research evaluating the antimicrobial properties revealed that 3,4-dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. This was attributed to its ability to penetrate bacterial cell walls and interfere with metabolic processes crucial for bacterial survival .
Cytotoxicity in Cancer Cells
In assays involving B16F10 murine melanoma cells, concentrations of the compound were tested for their cytotoxic effects. Results indicated that at concentrations below 20 µM, there was no significant cytotoxicity observed, allowing further exploration into its use as an anticancer agent without compromising cell viability .
Case Studies
- Study on Melanogenesis : A recent study focused on the role of this compound in inhibiting melanin production in B16F10 cells. The results demonstrated that treatment with varying concentrations led to a marked decrease in tyrosinase activity and melanin content compared to control groups .
- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance its antimicrobial spectrum further .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
